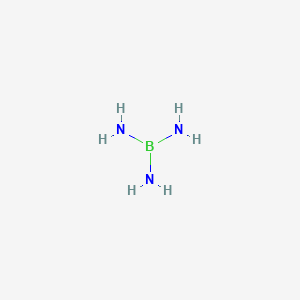
CID 71355459
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71355459 is a chemical compound with unique properties and applications in various fields. This compound has garnered significant attention due to its potential uses in scientific research, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for leveraging its full potential.
Preparation Methods
The synthesis of CID 71355459 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general synthetic routes include the use of organic solvents and catalysts to facilitate the reaction. The preparation method typically involves dissolving organic amine in a solvent, adding dianhydride, and stirring the mixture to react . This process may also involve additional steps to purify and isolate the final product.
Chemical Reactions Analysis
CID 71355459 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds .
Scientific Research Applications
CID 71355459 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and interactions. In medicine, it has potential therapeutic applications, including its use in drug development and disease treatment. Additionally, this compound is utilized in industrial processes for the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of CID 71355459 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, altering their function, and modulating biochemical pathways. This interaction can lead to various physiological and biochemical changes, depending on the context of its use .
Comparison with Similar Compounds
CID 71355459 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups. For instance, compounds with similar molecular frameworks may exhibit comparable reactivity and applications. this compound may possess distinct properties that make it more suitable for specific applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties, preparation methods, and applications make it a valuable asset for researchers and industry professionals. Understanding its chemical reactions, mechanism of action, and comparison with similar compounds can further enhance its utilization and development.
Properties
CAS No. |
12006-66-5 |
|---|---|
Molecular Formula |
Au2Pb |
Molecular Weight |
601 g/mol |
InChI |
InChI=1S/2Au.Pb |
InChI Key |
HGOUQXSWBPOFPK-UHFFFAOYSA-N |
Canonical SMILES |
[Au].[Au].[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



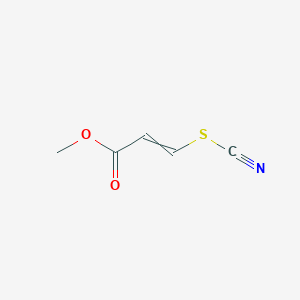

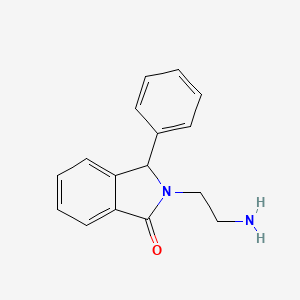
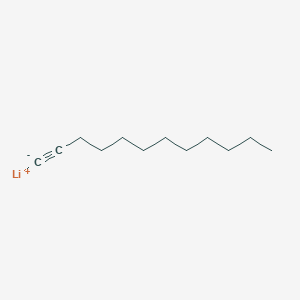


![3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine](/img/structure/B14717399.png)
![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14717415.png)

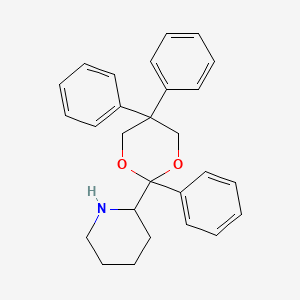
![N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B14717425.png)

